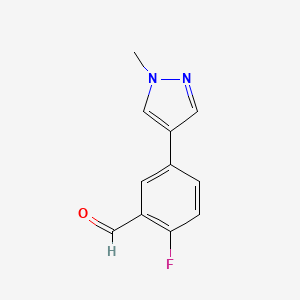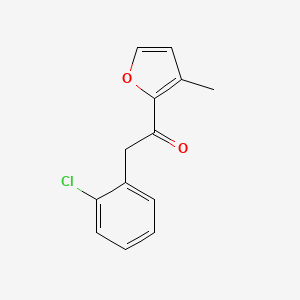![molecular formula C14H22N2 B1465739 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane CAS No. 1247220-15-0](/img/structure/B1465739.png)
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane
Übersicht
Beschreibung
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane is a complex organic compound featuring a pyrrole ring and a spiro structure. Pyrrole rings are known for their biological activity and are found in many natural products and pharmaceuticals . The spiro structure, which involves two rings sharing a single atom, adds to the compound’s unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane typically involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with primary amines under acidic conditions . The reaction is carried out at elevated temperatures, often around 50°C, with a catalytic amount of sulfuric acid. The process yields pyrrole compounds with high efficiency and minimal by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolones.
Reduction: Reduction reactions can convert the pyrrole ring to pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced to the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrolones, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane involves its interaction with specific molecular targets. The pyrrole ring can interact with biological macromolecules, altering their function. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethane-1-thiol: Known for its sulfur-based functional groups.
1,2-Bis(2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl)disulfide: Another sulfur-containing pyrrole compound.
Uniqueness
8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane stands out due to its spiro structure, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
8-(2,5-dimethylpyrrol-1-yl)-5-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-12(2)16(11)13-6-9-15-14(10-13)7-3-8-14/h4-5,13,15H,3,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFCBNXUXRVKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCNC3(C2)CCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)


![4-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1465666.png)





![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)


